molecular formula C12H22ClNO6S B569007 N,N-bisBoc 2-Chlorosulfonylethylamine CAS No. 1380171-04-9

N,N-bisBoc 2-Chlorosulfonylethylamine

Cat. No. B569007
CAS RN: 1380171-04-9
M. Wt: 343.819
InChI Key: GJKHVHIDCQEYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-bisBoc 2-Chlorosulfonylethylamine” is a chemical compound with the molecular formula C12H22ClNO6S . It has a molecular weight of 343.82 g/mol . The compound is also known by other names such as “tert-butyl N- (2-chlorosulfonylethyl)-N- [ (2-methylpropan-2-yl)oxycarbonyl]carbamate” and "tert-butyl N- [ (tert-butoxy)carbonyl]-N- [2- (chlorosulfonyl)ethyl]carbamate" .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

“N,N-bisBoc 2-Chlorosulfonylethylamine” has several computed properties. It has a XLogP3-AA value of 2.4, indicating its relative lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 343.0856363 g/mol . The topological polar surface area is 98.4 Ų . The compound has a complexity of 455 .

Scientific Research Applications

  • DNA-Protein Cross-Linking in Cancer Therapy : Mechlorethamine, a type of nitrogen mustard similar in structure to N,N-bisBoc 2-Chlorosulfonylethylamine, is used in cancer therapy. It induces DNA-DNA and DNA-protein cross-links (DPCs) that block DNA replication in cancer cells, leading to their death. This is particularly notable in the treatment of human fibrosarcoma cells, where specific nuclear proteins are identified as targets (Michaelson-Richie et al., 2011).

  • Coordination Chemistry in Anticancer Research : N,N-bisBoc 2-Chlorosulfonylethylamine and its derivatives find applications in the synthesis of novel coordination compounds. For instance, the polypyridyl compound N4Py, which is structurally related, has been used to create a dinuclear platinum(II) complex. Such compounds are studied for their photophysical properties and potential anticancer activities (Lo et al., 2015).

  • Drug Metabolism Studies : N,N-bisBoc 2-Chlorosulfonylethylamine analogs are also used in studies related to drug metabolism. For instance, N-Benzylphenethylamines, which include similar structural components, are studied for their metabolism in humans and animals, providing crucial information for drug development and toxicology (Šuláková et al., 2021).

  • Photocatalysis and Environmental Applications : Derivatives of N,N-bisBoc 2-Chlorosulfonylethylamine are explored in photocatalysis. For example, BiSbO4 nanoplates, synthesized from compounds containing similar functional groups, show significant photocatalytic performance in degrading environmental pollutants like benzene and 4-chlorophenol (You et al., 2011).

  • Chemical Separation Techniques : Chelating agents structurally related to N,N-bisBoc 2-Chlorosulfonylethylamine are utilized in the separation of lanthanides using chromatography. This demonstrates its utility in analytical chemistry, particularly in the separation and purification of rare earth elements (Kaur & Agrawal, 2005).

properties

IUPAC Name

tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKHVHIDCQEYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bisBoc 2-Chlorosulfonylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.